molecular formula C17H16FNO4 B4540691 methyl 3-{[2-(4-fluorophenoxy)propanoyl]amino}benzoate

methyl 3-{[2-(4-fluorophenoxy)propanoyl]amino}benzoate

Cat. No. B4540691
M. Wt: 317.31 g/mol
InChI Key: COQOCTPZNBPZDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to methyl 3-{[2-(4-fluorophenoxy)propanoyl]amino}benzoate involves complex chemical pathways. For instance, a series of indenopyrazoles, which share a similar structural framework, were synthesized from corresponding indanones and phenyl isothiocyanates, demonstrating the intricate steps involved in creating such molecules (Minegishi et al., 2015). Additionally, the synthesis of fluorine analogs of the C-13 side chain of taxol showcases the precision required in introducing specific functional groups to a molecule (Davis & Reddy, 1994).

Molecular Structure Analysis

The molecular structure of compounds akin to this compound is characterized by specific bond formations and arrangements. The presence of fluorine significantly affects the molecular geometry and electronic properties of these molecules. For example, the study on monofluorinated small molecules reveals the impact of fluorine on the molecular structure, including bond angles and intermolecular interactions (Burns & Hagaman, 1993).

Chemical Reactions and Properties

Chemical reactions involving compounds like this compound exhibit unique reactivity patterns due to the presence of specific functional groups. The compound's reactivity can be attributed to the amino and ester groups, which participate in various chemical transformations. For example, the synthesis of benzyl and benzoyl derivatives of a related compound demonstrates the versatility of these molecules in chemical reactions (Taylor et al., 1996).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. Studies on similar compounds provide insights into how these properties are affected by molecular modifications (Huang et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are crucial for understanding the behavior of this compound in different environments. The incorporation of fluorine atoms affects the compound's chemical properties by altering its electronic configuration and reactivity patterns (Bagal et al., 2006).

Scientific Research Applications

  • Environmental Presence and Fate of Similar Compounds : Studies have focused on the environmental occurrence, fate, and behavior of parabens, which share structural similarities with the compound . Parabens, used as preservatives in various products, have been detected in water bodies, indicating their persistent nature and potential for environmental impact. Research suggests the need for further understanding of these compounds' environmental behaviors and effects (Haman et al., 2015).

  • Biodegradable Polymers Research : Investigations into polyhydroxyalkanoates (PHAs), biodegradable polymers produced by microorganisms, reflect the growing interest in sustainable materials. PHAs, which could be synthesized or modified using related chemical compounds, demonstrate the potential of biochemical pathways and enzymatic engineering in producing environmentally friendly materials with diverse applications, from packaging to medical devices (Amara, 2010).

  • Advanced Oxidation Processes for Contaminant Degradation : Research on advanced oxidation processes (AOPs) highlights the degradation of recalcitrant compounds in water, including pharmaceuticals like acetaminophen. This work underscores the significance of identifying reactive sites within chemical structures, such as those in "methyl 3-{[2-(4-fluorophenoxy)propanoyl]amino}benzoate", to enhance degradation and reduce environmental impact (Qutob et al., 2022).

  • Toxicity and Human Health Impacts of Chemical Preservatives : The safety and toxicological profiles of chemical preservatives, including parabens and phenolic antioxidants, are crucial in understanding the health implications of similar compounds. Research on methyl paraben, for instance, provides a comprehensive review of its health aspects, including metabolism, acute toxicity, and potential allergenicity, offering a foundation for assessing related compounds' health risks (Soni et al., 2002).

Mechanism of Action

The mechanism of action for this compound is not specified in the searched resources. It’s used for proteomics research , which suggests it may be involved in studying proteins’ structures and functions.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the searched resources. It’s always important to handle all chemicals with appropriate safety measures. Consult the material safety data sheet (MSDS) or a chemistry professional for detailed safety information .

Future Directions

The future directions for the use of this compound are not specified in the searched resources. Given its use in proteomics research , it may continue to be used in scientific studies to understand protein structures and functions.

properties

IUPAC Name

methyl 3-[2-(4-fluorophenoxy)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4/c1-11(23-15-8-6-13(18)7-9-15)16(20)19-14-5-3-4-12(10-14)17(21)22-2/h3-11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQOCTPZNBPZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)OC)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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